6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O3S/c1-33-19-9-5-7-17(11-19)15-36-25-31-21-13-23(35-3)22(34-2)12-20(21)24(30)32(25)14-16-6-4-8-18(10-16)26(27,28)29/h4-13,30H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFAGVCFYCCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=CC=C4)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of Benzyl Groups: The benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with the quinazoline core.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with thiol compounds under basic conditions.
Final Assembly: The final compound is assembled by combining the intermediate products under controlled conditions, often involving catalytic hydrogenation or other reduction methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the trifluoromethyl group, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, nitriles, and organometallic compounds are used under conditions such as reflux in polar solvents or the presence of catalysts.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced quinazoline derivatives and altered trifluoromethyl groups.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where the compound can modulate biological pathways. The methoxy and trifluoromethyl groups can enhance its binding affinity and specificity, while the sulfanyl linkage may play a role in redox reactions within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be contextualized by comparing it to closely related quinazolinimine derivatives. Key structural variations include substitutions at the 2-sulfanyl, 3-benzyl, and 6,7-dimethoxy positions. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Sulfanyl Substituent Impact: The 3-methoxybenzylsulfanyl group in the target compound may enhance lipophilicity compared to the 4-pyridinylmethylsulfanyl analog (Analog 1), which introduces polar nitrogen atoms .
Trifluoromethylbenzyl vs.
Methoxy Positioning :
- The 6,7-dimethoxy motif is conserved across analogs, suggesting its role in π-π stacking interactions or solubility modulation .
Commercial Availability :
- Analog 1 (pyridinylmethyl variant) is marked as discontinued, highlighting supply chain challenges for research .
Notes on Discrepancies and Limitations
- Data Gaps : Biological activity data (e.g., IC50, kinase selectivity) for the target compound and analogs are absent in the provided evidence, limiting mechanistic insights.
- Predicted Properties : Boiling points and densities for Analog 3 and others are computational estimates, requiring experimental validation .
- Structural Diversity : While substituents vary, all analogs retain the quinazolinimine core, underscoring its pharmacological relevance despite modifications .
Biological Activity
6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinine core with various functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer effects of this compound, particularly its ability to inhibit the proliferation of cancer cells. A notable study utilized the Sulforhodamine B (SRB) assay to evaluate its efficacy against various cancer cell lines. The results indicated significant antiproliferative activity, suggesting that this compound could serve as a potential therapeutic agent in oncology .
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Tumor Growth : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Macrophage Migration Inhibitory Factor (MIF) : Research suggests that the compound may act on MIF, a protein involved in tumor progression and immune response modulation .
- Reactive Oxygen Species (ROS) Generation : It has been proposed that the compound induces oxidative stress in cancer cells, leading to cell death.
Study 1: In Vitro Analysis
A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis mediated by ROS accumulation.
Study 2: In Vivo Efficacy
In an animal model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Q & A
(Basic) What are the recommended synthetic routes for this quinazolinimine derivative, and how can reaction conditions be optimized?
The synthesis of quinazolinimine derivatives typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example:
- Core structure formation : Start with 6,7-dimethoxyquinazolinone as a precursor, followed by sulfanyl group introduction via thiolation using 3-methoxybenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethylbenzyl substitution : Employ Ullmann-type coupling or Buchwald-Hartwig amination with Pd catalysts (e.g., PdCl₂(PPh₃)₂) to attach the 3-(trifluoromethyl)benzyl group .
- Optimization : Use design of experiments (DoE) to vary solvents (dioxane/water mixtures), temperatures (80–120°C), and catalyst loading (0.1–5 mol%) to maximize yield. Monitor by TLC and HPLC .
(Advanced) How can structural ambiguities in the quinazolinimine core be resolved using spectroscopic and computational methods?
- NMR analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 7.38–8.33 ppm for aromatic protons) with DFT-predicted chemical shifts. Discrepancies >0.5 ppm may indicate regiochemical errors .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ or [M−H]⁻) and detect fragmentation patterns specific to the sulfanyl and trifluoromethyl groups .
- X-ray crystallography : If crystals are obtainable, resolve the 3D configuration of the benzyl substituents to confirm spatial orientation .
(Basic) What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential respiratory irritancy (similar to related quinazolinamines) .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store at 2–8°C in airtight containers away from light .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic sulfides or fluorides .
(Advanced) How can researchers reconcile contradictory bioactivity data across studies (e.g., antibacterial vs. cytotoxic effects)?
- Dose-response validation : Repeat assays (e.g., MIC for antibacterial activity, IC₅₀ for cytotoxicity) using standardized protocols (CLSI guidelines) .
- Target specificity : Perform kinase profiling or tubulin polymerization assays to identify off-target effects. Compare with structurally analogous compounds (e.g., 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one) .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + in silico docking) .
(Basic) What analytical techniques are suitable for purity assessment and stability testing?
- HPLC-DAD : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/0.1% formic acid gradient (95:5 to 60:40 over 20 min) to detect impurities ≥0.1% .
- Stability studies : Store samples under accelerated conditions (40°C/75% RH for 1 month) and monitor degradation via LC-MS. Look for hydrolysis of the sulfanyl group or demethylation of methoxy substituents .
(Advanced) What strategies can elucidate the role of the trifluoromethyl group in modulating biological activity?
- SAR studies : Synthesize analogs with -CF₃ replaced by -CH₃, -Cl, or -OCH₃. Test against isogenic cell lines (e.g., EGFR-mutant vs. wild-type) .
- Computational modeling : Perform molecular dynamics simulations to assess how -CF₃ affects binding entropy in hydrophobic pockets (e.g., using AutoDock Vina) .
- Metabolic stability : Compare hepatic microsomal half-lives of -CF₃ vs. non-fluorinated analogs to evaluate resistance to oxidative metabolism .
(Basic) How should researchers design in vitro assays to evaluate this compound’s mechanism of action?
- Enzyme inhibition : Use fluorescence-based assays (e.g., Z′-LYTE kits) for kinases (EGFR, VEGFR2) at 10 µM compound concentration .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure and positive controls (e.g., doxorubicin) .
- Data normalization : Include vehicle controls (DMSO ≤0.1%) and calculate % inhibition relative to baseline .
(Advanced) What methodological approaches address low solubility in aqueous buffers during formulation studies?
- Co-solvent systems : Test solubilization in PEG-400/EtOH (1:1) or cyclodextrin complexes (e.g., HP-β-CD) .
- Amorphous dispersion : Use spray-drying with polyvinylpyrrolidone (PVP K30) to enhance dissolution rates .
- In silico prediction : Apply Hansen solubility parameters (HSPiP software) to screen excipients compatible with the compound’s logP (~3.5) .
(Basic) What are the key structural motifs in this compound that influence its pharmacokinetic profile?
- LogP calculation : The trifluoromethyl group increases lipophilicity (predicted logP ~3.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic soft spots : Methoxy groups are susceptible to demethylation by CYP450 enzymes; the sulfanyl linkage may undergo glutathione conjugation .
- Bioavailability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates moderate permeability) .
(Advanced) How can researchers leverage contradictory data from SAR studies to refine lead optimization?
- Hypothesis-driven design : If -CF₃ improves potency but reduces solubility, introduce polar substituents (e.g., -OH, -SO₃H) on non-critical positions .
- Free-energy perturbation (FEP) : Simulate the impact of substituent changes on binding affinity to prioritize synthetic targets .
- Retrospective analysis : Apply machine learning (e.g., Random Forest) to identify structural descriptors correlated with activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
